molecular formula C22H32ClN3O6S3 B12424227 Prochlorperazine-d3 (mesylate)

Prochlorperazine-d3 (mesylate)

Cat. No.: B12424227
M. Wt: 569.2 g/mol
InChI Key: BTOOUKJFDLARFG-GXXYEPOPSA-N
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Description

Prochlorperazine-d3 (mesylate) is a deuterium-labeled derivative of Prochlorperazine mesylate. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prochlorperazine-d3 (mesylate) involves the deuteration of Prochlorperazine mesylate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of Prochlorperazine-d3 (mesylate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the consistent incorporation of deuterium into the compound. The final product is then purified and tested for isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Prochlorperazine-d3 (mesylate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Prochlorperazine-d3 (mesylate) has a wide range of scientific research applications, including:

Mechanism of Action

Prochlorperazine-d3 (mesylate) exerts its effects by blocking dopamine D2 receptors in the brain. This action inhibits the chemoreceptor trigger zone, which is responsible for inducing nausea and vomiting. Additionally, it has antipsychotic effects by modulating dopaminergic neurotransmission. The incorporation of deuterium does not significantly alter the mechanism of action compared to the non-deuterated form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prochlorperazine-d3 (mesylate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C22H32ClN3O6S3

Molecular Weight

569.2 g/mol

IUPAC Name

2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine;methanesulfonic acid

InChI

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)/i1D3;;

InChI Key

BTOOUKJFDLARFG-GXXYEPOPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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